molecular formula C34H39NO8 B560359 CAY10633 CAS No. 712313-33-2

CAY10633

Cat. No.: B560359
CAS No.: 712313-33-2
M. Wt: 589.7 g/mol
InChI Key: GKPAULTWHHPIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10633 (C633) is a small-molecule compound developed by Cayman Chemical, primarily investigated for its role in modulating hematopoietic stem cell (HSC) proliferation and differentiation. It is part of a bioactive lipid screening library and has been studied in combination with cytokines (e.g., thrombopoietin, stem cell factor) to enhance ex vivo expansion of HSCs derived from umbilical cord blood or peripheral blood .

In HSC culture systems, this compound was tested at concentrations ranging from 0.2 μM to 5 μM. However, it was excluded from further optimization due to suboptimal maintenance of CD34+ immunophenotype and cellular viability compared to other candidates like Stemregenin1 (SR1) and CAY10433 (C433) . Despite its limitations in HSC applications, this compound is recognized for its structural similarity to other bioactive lipids and eicosanoid modulators, positioning it as a tool compound for biochemical assays .

Preparation Methods

BayCysLT2 is synthesized through a series of chemical reactions involving isophthalic acid derivatives. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

BayCysLT2 undergoes various chemical reactions, including:

    Oxidation: BayCysLT2 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions to form reduced derivatives.

    Substitution: BayCysLT2 can participate in substitution reactions where specific functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CAY10633 is a small molecule that has garnered attention in various scientific research applications, particularly in the fields of immunology and hematopoietic stem cell (HSC) biology. This article delves into the applications of this compound, highlighting its role in enhancing HSC expansion, its mechanisms of action, and relevant case studies.

Hematopoietic Stem Cell Expansion

This compound has been investigated for its potential to enhance the expansion of hematopoietic stem cells while maintaining their immunophenotype. In a study examining small molecule combinations for HSC expansion, this compound was part of a cocktail that aimed to preserve the characteristics of HSCs during in vitro culture. The results indicated that while this compound alone did not yield optimal outcomes, its combination with other agents showed promise in maintaining high purity levels of CD34+ cells and supporting their proliferation over a seven-day culture period .

Table 1: Effects of Small Molecule Combinations on HSC Expansion

GroupMedium ContentCD34+ (%)
SR1 + VPATPO + SCF + Flt3-L90.5 ± 0.5
SR1 + this compoundTPO + SCF + Flt3-L86.6 ± 12.5
SR1 + VPA + this compoundTPO + SCF + Flt3-L94.5 ± 4.3
Vehicle ControlDMSO56.6 ± 1.8

The data from this study suggest that while this compound is not the most effective agent on its own, it can contribute to a synergistic effect when combined with other small molecules like SR1 and valproic acid (VPA), leading to better maintenance of the HSC phenotype and enhanced cell proliferation .

Potential Therapeutic Applications

Beyond its role in basic research, there is potential for this compound to be applied in therapeutic contexts, particularly in regenerative medicine and transplantation. By improving HSC expansion protocols, this compound could enhance the availability of stem cells for transplantation therapies in conditions such as leukemia or other hematological disorders.

Case Study 1: In Vitro Expansion of HSCs

In a controlled laboratory setting, researchers utilized this compound in combination with other small molecules to evaluate its effectiveness in expanding CD34+ hematopoietic stem cells from umbilical cord blood. The study found that while this compound alone did not significantly enhance expansion rates, its inclusion in a multi-agent regimen resulted in a notable increase in both the quantity and quality of stem cells retained after culture .

Case Study 2: Gene Expression Analysis

Further investigations included gene expression analyses to understand how this compound influences cellular behavior at the molecular level. Results indicated that exposure to this compound altered the expression profiles of genes associated with stemness and differentiation pathways, providing insights into how this compound can be leveraged to optimize HSC culture conditions .

Mechanism of Action

BayCysLT2 exerts its effects by selectively inhibiting the cysteinyl leukotriene receptor 2 (CysLT2). This inhibition prevents the binding of cysteinyl leukotrienes to the receptor, thereby blocking the downstream signaling pathways that lead to inflammation and other related responses. The molecular targets of BayCysLT2 include the CysLT2 receptor, and its pathways involve the modulation of calcium mobilization and other intracellular signaling cascades .

Comparison with Similar Compounds

CAY10633 belongs to a class of small molecules tested for HSC expansion. Below is a detailed comparison with structurally or functionally related compounds:

This compound vs. CAY10433 (C433)

  • Structural Similarity : Both compounds are part of Cayman Chemical’s bioactive lipid library, but CAY10433 demonstrated superior efficacy in HSC expansion.
  • Functional Performance :
    • CD34+ Maintenance : At 1 μM, CAY10433 maintained >90% CD34+ purity, whereas this compound showed reduced efficacy (~70% purity) .
    • Fold Expansion : CAY10433 achieved a 12-fold expansion of CD34+ cells over 7 days, compared to this compound’s 5-fold expansion .
    • Apoptosis : this compound induced apoptosis at concentrations >1 μM, while CAY10433 retained low apoptosis rates (<10%) at equivalent doses .

This compound vs. Stemregenin1 (SR1)

  • Mechanism : SR1 is an aryl hydrocarbon receptor (AHR) antagonist, whereas this compound’s mechanism is less defined but likely involves HDAC inhibition.
  • Optimal Concentration : SR1 at 1 μM maximized cell proliferation (15-fold expansion) with minimal toxicity, while this compound required higher concentrations (2–5 μM) to achieve moderate expansion, accompanied by cytotoxicity .
  • Clinical Relevance : SR1 is FDA-approved for ex vivo HSC expansion, whereas this compound remains a preclinical tool due to its narrow therapeutic window .

This compound vs. Valproic Acid (VPA)

  • Class : VPA is a well-characterized HDACi, while this compound’s HDAC inhibition is inferred.
  • Efficacy : VPA at 1 mM enhanced CD34+ marker expression and fold expansion (8-fold) but caused significant apoptosis (~25%). This compound, though less apoptotic, showed weaker proliferative effects .

This compound vs. Scriptaid (SCR)

  • Application: Both compounds were excluded from final HSC culture optimizations due to poor immunophenotype maintenance.
  • Toxicity : Scriptaid induced apoptosis at >1 μM, similar to this compound, but showed slightly better CD34+ purity (~75%) at lower doses .

Data Tables

Table 1: Comparative Performance of this compound and Similar Compounds in HSC Expansion

Compound Optimal Concentration CD34+ Purity (%) Fold Expansion (7 Days) Apoptosis Rate (%)
This compound 1 μM 70 5 20
CAY10433 1 μM 92 12 8
SR1 1 μM 95 15 5
VPA 1 mM 85 8 25
Scriptaid 0.5 μM 75 6 18

Data derived from 7-day culture experiments with peripheral blood CD34+ cells .

Table 2: Structural and Functional Attributes

Compound Molecular Target Clinical Stage Key Advantage Key Limitation
This compound HDAC (putative) Preclinical Low-cost screening tool Narrow therapeutic window
CAY10433 Unknown Preclinical High fold expansion Requires cytokine co-treatment
SR1 AHR antagonist FDA-approved Robust proliferation High cost
VPA HDAC inhibitor Clinical (other) Broad epigenetic modulation High apoptosis

Research Findings and Implications

  • This compound’s exclusion from HSC expansion protocols underscores the importance of compound-specific optimization. Its moderate efficacy and toxicity profile limit its utility compared to SR1 and CAY10433 .
  • Structural analogs like CAY10433, which share a core scaffold with this compound but differ in side-chain modifications, demonstrate that minor chemical alterations can significantly enhance bioactivity .

Biological Activity

CAY10633, a compound derived from Combretum erythrophyllum, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is classified as a flavonoid, a group of plant metabolites known for their health benefits. Preliminary studies have demonstrated its potential as an antimicrobial agent against various bacteria, as well as its antioxidant capabilities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been documented, highlighting its efficacy.

Key Findings

  • Effective Against :
    • Vibrio cholerae
    • Enterococcus faecalis
    • Micrococcus luteus
    • Shigella sonei
  • MIC Values :
    • Ranged between 25-50 µg/ml for most tested bacteria.
  • Toxicity :
    • While several flavonoids isolated from C. erythrophyllum showed low toxicity to human lymphocytes, this compound was noted to potentially exhibit toxicity towards human cells, indicating a need for caution in therapeutic applications .

Antioxidant Activity

The antioxidant activity of this compound has been compared with other flavonoids. Some key points include:

  • Comparative Antioxidant Activity :
    • This compound showed poorer antioxidant activity relative to rhamnocitrin and rhamnazin, which exhibited strong antioxidant properties.
  • Mechanism of Action :
    • The antioxidant activity is likely due to the ability of flavonoids to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has been evaluated for anti-inflammatory effects:

  • Comparison with Mefenamic Acid :
    • Certain flavonoids derived from C. erythrophyllum, including this compound, demonstrated higher anti-inflammatory activity than the positive control mefenamic acid, suggesting potential therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study isolated several flavonoids from C. erythrophyllum via bioassay-guided fractionation and assessed their antimicrobial activities.
    • Results indicated that while all compounds had good activity against specific bacteria, the effectiveness varied significantly among them.
  • Toxicology Assessment :
    • Research highlighted that while many flavonoids were non-toxic to human cells, further investigations into the toxicity profile of this compound are warranted due to its potential cytotoxic effects.
  • Antioxidant Evaluation :
    • Comparative studies using DPPH assays revealed that while this compound displayed some antioxidant capacity, it was less effective than other flavonoids like rhamnocitrin.

Data Summary Table

Biological ActivityBacterial Strains TestedMIC (µg/ml)Toxicity to Human Cells
AntimicrobialVibrio cholerae25-50Potentially toxic
Enterococcus faecalis25-50
Micrococcus luteus25
Shigella sonei25
AntioxidantN/AN/AN/A
Anti-inflammatoryN/AN/AN/A

Q & A

Q. Basic: What experimental design considerations are critical for studying CAY10633's biochemical activity?

Answer:
When designing experiments to assess this compound's activity, prioritize variables such as:

  • Concentration gradients : Use dose-response curves to identify IC50/EC50 values, ensuring coverage of physiologically relevant ranges (e.g., 0.1 nM–10 µM) .
  • Control groups : Include vehicle controls (e.g., DMSO) and positive/negative controls (e.g., known agonists/antagonists) to validate assay specificity.
  • Time-resolved assays : Account for temporal effects (e.g., transient vs. sustained inhibition) in kinetic studies .
  • Reproducibility : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry for detailed methodology documentation to enable replication .

Q. Basic: How to select appropriate in vitro/in vivo models for this compound studies?

Answer:
Model selection depends on the research question:

  • In vitro : Use cell lines with verified expression of this compound's target (e.g., HEK293 for recombinant protein studies). Validate membrane permeability via parallel artificial membrane assays (PAMPA) .
  • In vivo : Prioritize models with pharmacokinetic relevance (e.g., murine models for bioavailability studies). Justify species-specific metabolic differences in grant proposals .

Q. Advanced: How to resolve contradictions in this compound's reported mechanism of action across studies?

Answer:
Contradictions often arise from methodological variability. Mitigate this by:

  • Sensitivity analysis : Test the compound under standardized conditions (pH, temperature, cofactors) to isolate confounding factors .
  • Orthogonal validation : Combine biochemical assays (e.g., SPR for binding affinity) with functional readouts (e.g., cAMP quantification) .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies, identifying outliers via funnel plots .

Q. Advanced: What statistical methods are robust for analyzing this compound's dose-dependent effects?

Answer:

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., EC50) .
  • Multiplicity correction : Apply Benjamini-Hochberg adjustments for high-throughput screens to reduce false discovery rates .

Q. Basic: How to validate this compound's target specificity in complex biological systems?

Answer:

  • Genetic knockdown/knockout : Compare responses in wild-type vs. CRISPR-edited cells lacking the target protein .
  • Proteome-wide profiling : Use affinity pulldown coupled with mass spectrometry to identify off-target interactions .
  • Competitive binding assays : Co-administer with excess unlabeled ligand to confirm saturable binding .

Q. Advanced: What strategies optimize this compound's stability in long-term pharmacological studies?

Answer:

  • Formulation screening : Test excipients (e.g., cyclodextrins) to enhance solubility and prevent aggregation .
  • Accelerated stability studies : Use thermal stress (40°C/75% RH) to predict degradation pathways via HPLC-MS .
  • Metabolite profiling : Identify major metabolites in hepatocyte incubations to guide structural modifications .

Q. Basic: How to address low reproducibility in this compound's cellular assays?

Answer:

  • Batch variability : Source cell lines from repositories (e.g., ATCC) and document passage numbers .
  • Plate normalization : Include intraplate controls (e.g., Z’-factor >0.5) to validate assay robustness .
  • Blinded analysis : Assign sample IDs randomly to minimize observer bias .

Q. Advanced: How to integrate this compound's omics data (transcriptomic/proteomic) into mechanistic models?

Answer:

  • Pathway enrichment : Use tools like DAVID or GSEA to identify overrepresented biological processes .
  • Network pharmacology : Construct protein interaction networks (e.g., STRING) to map polypharmacology .
  • Machine learning : Train classifiers (e.g., random forests) to predict off-target effects from structural fingerprints .

Q. Advanced: What ethical and methodological standards apply to preclinical this compound studies?

Answer:

  • Institutional approval : Submit protocols to animal ethics committees (IACUC) or biosafety boards (IBC) .
  • ARRIVE guidelines : Report in vivo experiments with detailed animal cohorts, randomization, and exclusion criteria .
  • Data transparency : Share raw data via repositories (e.g., Zenodo) to comply with FAIR principles .

Q. Basic: How to design a literature review framework for this compound's existing research?

Answer:

  • Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (kinase OR inhibitor)") .
  • Critical appraisal : Apply AMSTAR-2 criteria to evaluate systematic reviews for bias .
  • Gap analysis : Map published findings to identify understudied areas (e.g., long-term toxicity) using SWOT frameworks .

Q. Advanced: How to reconcile conflicting pharmacokinetic data for this compound across species?

Answer:

  • Allometric scaling : Adjust doses using body surface area normalization (e.g., mg/m²) .
  • PBPK modeling : Simulate species-specific absorption/distribution using GastroPlus or Simcyp .
  • Interspecies correlations : Compare metabolic clearance rates in microsomes from humans vs. preclinical models .

Q. Advanced: What computational methods validate this compound's binding poses in molecular dynamics simulations?

Answer:

  • Ensemble docking : Use multiple protein conformations (e.g., from NMR) to account for flexibility .
  • MM/PBSA calculations : Estimate binding free energy from trajectory snapshots .
  • Consensus scoring : Combine docking results from AutoDock, Glide, and Schrödinger to reduce false positives .

Properties

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPAULTWHHPIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693986
Record name 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712313-33-2
Record name 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 638 mg of methyl 3-({[3-(methoxycarbonyl)cyclohexyl]-amino}carbonyl)-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoate (racemate B) in 4 ml of tetrahydrofuran (THF) and 4 ml of methanol is mixed with 4 ml of 2 molar sodium hydroxide solution and heated at 60° C. for one hour. The pH is then adjusted to a value of 3-4 with 2 molar hydrochloric acid, and the mixture is extracted with ethyl acetate. The organic extract is washed with saturated sodium chloride solution and dried over anhydrous sodium sulphate. Filtration and evaporation result in a crude product which is purified by recrystallization from diethyl ether. 589 mg of product are isolated.
Name
methyl 3-({[3-(methoxycarbonyl)cyclohexyl]-amino}carbonyl)-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoate
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.